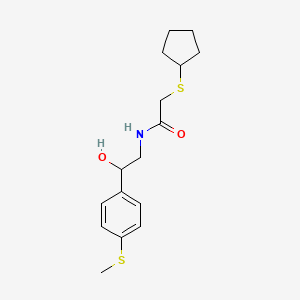

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

Overview

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid, commonly referred to as Fmoc-Phe-OH, is an important synthetic organic compound used widely in biochemical and physiological research. Fmoc-Phe-OH is a derivative of the amino acid phenylalanine and is used as a building block in peptide synthesis. It is also used in the synthesis of small molecules, such as drugs and other bioactive compounds. Fmoc-Phe-OH is a versatile molecule and has been used in a wide range of research applications. In

Scientific Research Applications

Synthesis and Homologation

Peptide Synthesis : Fmoc-protected β-amino acids are synthesized through the Arndt-Eistert protocol, offering a route to enantiomerically pure N-Fmoc-protected β-amino acids in high yield, essential for peptide synthesis (Ellmerer-Müller et al., 1998).

Production of Azatryptophan Derivatives : Fmoc-protected amino acids are utilized in the synthesis of azatryptophan derivatives, significant in peptide-based drug discovery (Nimje et al., 2020).

Preparation of β2-Homoamino Acids : Fmoc-protected β2-homoamino acids with proteinogenic side chains are prepared for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Material Science and Nanotechnology

Self-Assembled Structures : Fmoc variants of amino acids like threonine and serine form self-assembled structures, showcasing potential applications in material science and nanotechnology (Kshtriya et al., 2021).

Self-Assembly of Aliphatic Amino Acids : Fmoc-modified aliphatic amino acids form various self-assembled structures under different conditions, potentially useful in designing novel architectures (Gour et al., 2021).

Pharmaceutical Applications

Synthesis of Cyclodepsipeptides : Fmoc-protected amino acids aid in synthesizing cyclodepsipeptides, which have diverse biological activities and are promising pharmaceutical candidates (Pelay-Gimeno et al., 2016).

Oligomer Synthesis from Neuraminic Acids : Fmoc-protected sugar amino acids derived from neuraminic acids contribute to the efficient synthesis of oligomers with potential biological relevance (Gregar & Gervay-Hague, 2004).

Enzyme-Activated Surfactants : Fmoc-protected amino acids are used as surfactants for carbon nanotubes, convertible into enzymatically activated surfactants, highlighting their biomedical applications (Cousins et al., 2009).

Bioimaging Applications : Fmoc derivatives are explored for their photophysical properties and potential in bioimaging, demonstrating their utility in biomedical research (Morales et al., 2010).

Mechanism of Action

Target of Action

It is known that fmoc-protected amino acids are commonly used in peptide synthesis, suggesting that their targets could be various proteins or enzymes depending on the specific peptide being synthesized .

Mode of Action

The Fmoc group serves as a protective group for amines in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the peptide being synthesized. The Fmoc group itself is involved in the process of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific peptide being synthesized. In general, the introduction and subsequent removal of the Fmoc group allow for the stepwise addition of amino acids in peptide synthesis, enabling the creation of peptides with specific sequences and structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Fmoc group is base-labile, so the presence of bases can lead to its removal . Additionally, the reaction conditions used in peptide synthesis, such as temperature and solvent, can also impact the compound’s action and the overall yield of the peptide product .

properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(15-25(28)29)27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTDVZCEZPHDPY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269398-86-9 | |

| Record name | (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methylphenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)

![methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2379141.png)

![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)

![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)

![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2379154.png)

![4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)